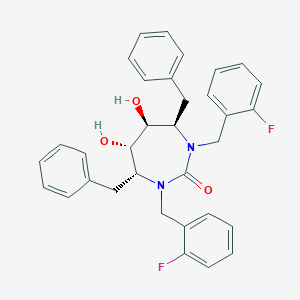
2H-1,3-Diazepin-2-one, 1,3-bis((2-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,3-Diazepin-2-one, 1,3-bis((2-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- is a chemical compound that has gained significant attention in scientific research. This compound is commonly known as Ro 04-6790 and is a potent and selective antagonist of the neuropeptide Y Y1 receptor.
Wirkmechanismus
Ro 04-6790 is a selective antagonist of the neuropeptide Y Y1 receptor. Neuropeptide Y is a neurotransmitter that is involved in the regulation of appetite, energy balance, and stress response. By blocking the Y1 receptor, Ro 04-6790 reduces the activity of neuropeptide Y, leading to a decrease in appetite and food intake.
Biochemische Und Physiologische Effekte
Ro 04-6790 has been shown to have several biochemical and physiological effects. In animal models, it has been demonstrated to reduce food intake, body weight, and fat mass. In addition, Ro 04-6790 has been shown to improve glucose tolerance and insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Ro 04-6790 is its selectivity for the neuropeptide Y Y1 receptor. This selectivity allows researchers to study the specific effects of blocking this receptor without affecting other neurotransmitter systems. However, one of the limitations of Ro 04-6790 is its poor solubility in aqueous solutions, which can make it difficult to administer in animal studies.
Zukünftige Richtungen
There are several future directions for research on Ro 04-6790. One area of interest is the potential use of Ro 04-6790 in the treatment of obesity and related metabolic disorders. Another area of research is the development of more soluble analogs of Ro 04-6790 that can be used in animal studies. Finally, there is also interest in exploring the potential use of Ro 04-6790 in the treatment of anxiety and depression.
Synthesemethoden
Ro 04-6790 can be synthesized using a multistep process. The first step involves the synthesis of 1,3-bis((2-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-2H-1,3-diazepin-2-one. This intermediate is then treated with trifluoroacetic acid to remove the Boc-protecting group, resulting in the formation of Ro 04-6790.
Wissenschaftliche Forschungsanwendungen
Ro 04-6790 has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models. In addition, it has been suggested that Ro 04-6790 may have potential in the treatment of obesity, diabetes, and cardiovascular diseases.
Eigenschaften
CAS-Nummer |
153182-43-5 |
|---|---|
Produktname |
2H-1,3-Diazepin-2-one, 1,3-bis((2-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- |
Molekularformel |
C33H32F2N2O3 |
Molekulargewicht |
542.6 g/mol |
IUPAC-Name |
(4R,5S,6S,7R)-4,7-dibenzyl-1,3-bis[(2-fluorophenyl)methyl]-5,6-dihydroxy-1,3-diazepan-2-one |
InChI |
InChI=1S/C33H32F2N2O3/c34-27-17-9-7-15-25(27)21-36-29(19-23-11-3-1-4-12-23)31(38)32(39)30(20-24-13-5-2-6-14-24)37(33(36)40)22-26-16-8-10-18-28(26)35/h1-18,29-32,38-39H,19-22H2/t29-,30-,31+,32+/m1/s1 |
InChI-Schlüssel |
DCGZDWXALWANQB-ZRTHHSRSSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CC3=CC=CC=C3F)CC4=CC=CC=C4F)CC5=CC=CC=C5)O)O |
SMILES |
C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC=CC=C3F)CC4=CC=CC=C4F)CC5=CC=CC=C5)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC=CC=C3F)CC4=CC=CC=C4F)CC5=CC=CC=C5)O)O |
Andere CAS-Nummern |
153182-43-5 |
Synonyme |
(4R,5S,6S,7R)-4,7-dibenzyl-1,3-bis[(2-fluorophenyl)methyl]-5,6-dihydro xy-1,3-diazepan-2-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



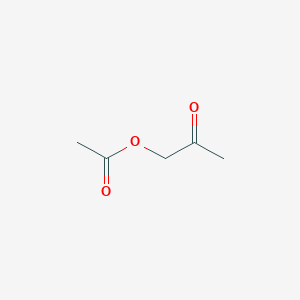
![5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B129842.png)

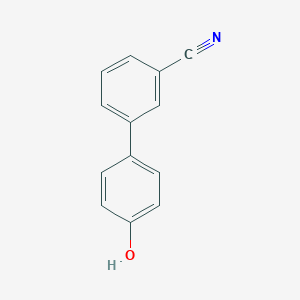
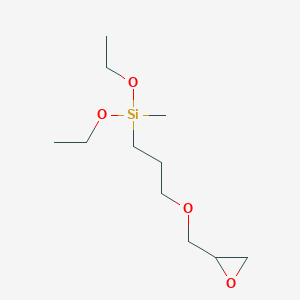
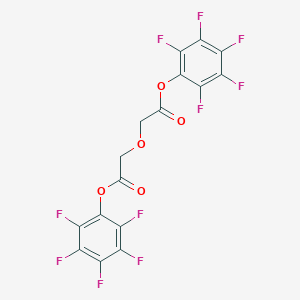
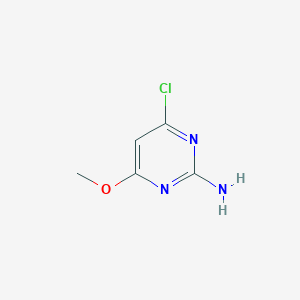
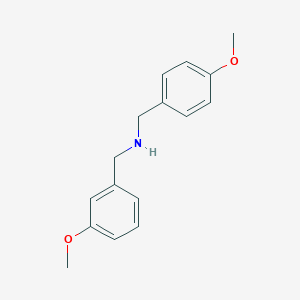
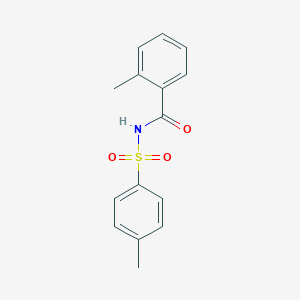
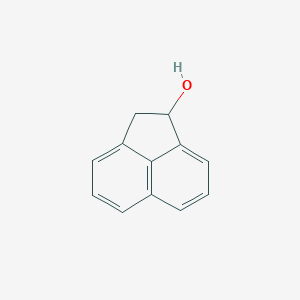
![S-[2-[acetyl(cyano)amino]ethyl] ethanethioate](/img/structure/B129861.png)
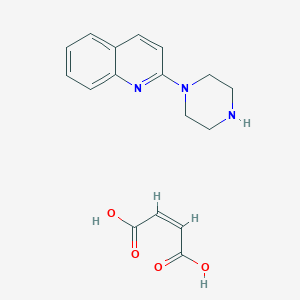
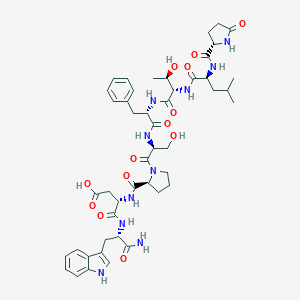
![(NZ)-N-(1-azabicyclo[2.2.1]heptan-3-ylidene)hydroxylamine](/img/structure/B129870.png)